molecular formula C13H23NO6 B2661209 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid CAS No. 1822578-48-2

2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid

Cat. No.: B2661209
CAS No.: 1822578-48-2
M. Wt: 289.328
InChI Key: HBTJAOCCHPCKAT-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Scientific Research Applications

2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTJAOCCHPCKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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